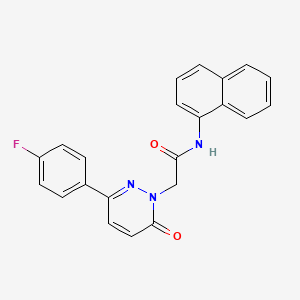
(6-Benzyl-2-methylpyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Benzyl-2-methylpyrimidin-4-yl)methanamine: is a chemical compound with a pyrimidine ring structure substituted with a benzyl group at the 6-position, a methyl group at the 2-position, and a methanamine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzyl-2-methylpyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Substituents: The benzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction using a suitable amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions, depending on the desired substitution.
Major Products:
Oxidation: N-oxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine can serve as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry:
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Dyes and Pigments: The compound can be a precursor for synthesizing dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of (6-Benzyl-2-methylpyrimidin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
(6-Benzyl-2-methylpyrimidin-4-yl)amine: Similar structure but lacks the methanamine group.
(6-Benzyl-2-methylpyrimidin-4-yl)methanol: Similar structure but has a hydroxyl group instead of a methanamine group.
(6-Benzyl-2-methylpyrimidin-4-yl)thiol: Similar structure but has a thiol group instead of a methanamine group.
Uniqueness: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine is unique due to the presence of the methanamine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
(6-benzyl-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C13H15N3/c1-10-15-12(8-13(9-14)16-10)7-11-5-3-2-4-6-11/h2-6,8H,7,9,14H2,1H3 |
Clé InChI |
LSCLNITVQPZQPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)CN)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
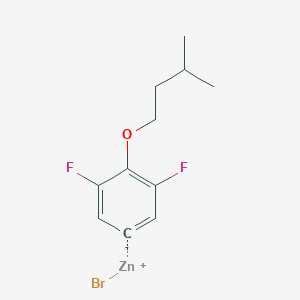
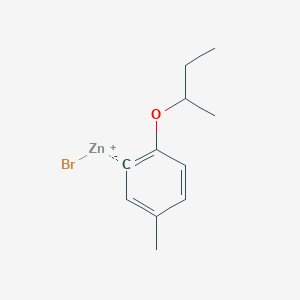

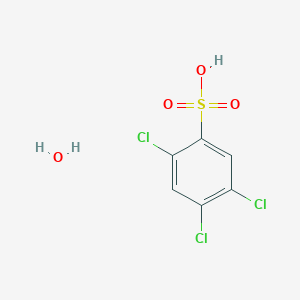


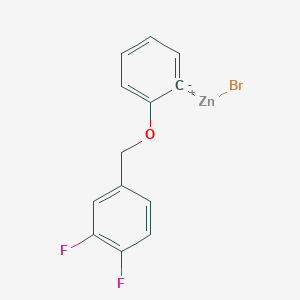
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
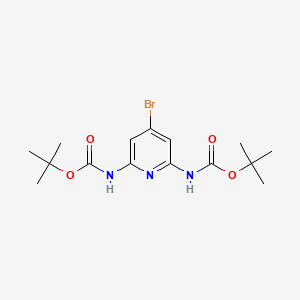
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)

